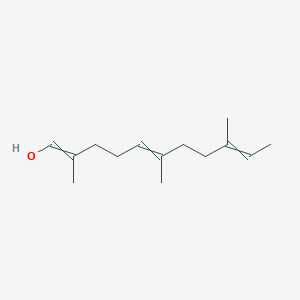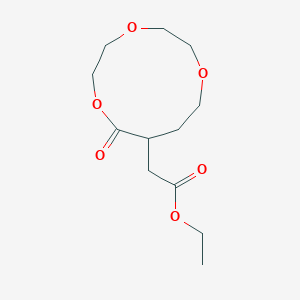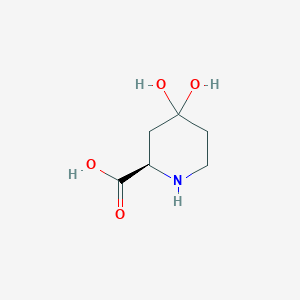
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of two hydroxyl groups and a carboxylic acid group makes it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Dihydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 4-position can be achieved through various hydroxylation reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the desired product.
Biotechnological Methods: Employing microbial or enzymatic processes to achieve specific stereochemistry and high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-4,4-Dihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize the piperidine structure.
Pathways: Involvement in metabolic pathways where it can act as a substrate or inhibitor, influencing biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-2-carboxylic acid: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxypiperidine-2-carboxylic acid: Contains only one hydroxyl group, offering different reactivity and applications.
Uniqueness
(2R)-4,4-Dihydroxypiperidine-2-carboxylic acid is unique due to the presence of two hydroxyl groups and its specific stereochemistry, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
190005-81-3 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R)-4,4-dihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-5(9)4-3-6(10,11)1-2-7-4/h4,7,10-11H,1-3H2,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
HBVGATGEGFYWAO-SCSAIBSYSA-N |
Isomerische SMILES |
C1CN[C@H](CC1(O)O)C(=O)O |
Kanonische SMILES |
C1CNC(CC1(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)


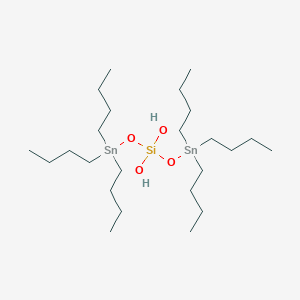
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
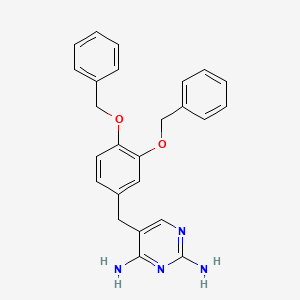
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
